molecular formula C13H12ClNO2 B2687058 Ethyl 2-(chloromethyl)quinoline-3-carboxylate CAS No. 180161-74-4

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

Cat. No. B2687058
M. Wt: 249.69
InChI Key: FYNOJJRGRJQERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate involves two steps. Initially, ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(chloromethyl)quinoline-3-carboxylate is confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(chloromethyl)quinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .


Physical And Chemical Properties Analysis

Ethyl 2-(chloromethyl)quinoline-3-carboxylate is a solid compound . Its IUPAC name is ethyl 2-(chloromethyl)-3-quinolinecarboxylate . The InChI code is 1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3 .

Scientific Research Applications

Synthetic Organic Chemistry

Quinoline derivatives, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, are known to have a broad range of applications in synthetic organic chemistry . They are used as fundamental building blocks to participate in a wide array of chemical transformations .

The synthesis of these derivatives often involves alternative reaction methods such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis . The simplicity and cost-effectiveness of these methodologies are attractive for large scale synthesis .

Medicinal Chemistry

Quinoline derivatives are also widely used in medicinal chemistry due to their various biological activities . They have been found to possess anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, and antihypertensive properties .

One example of their application in medicinal chemistry is the synthesis of 2-alkylaminomethylquinoline derivatives, which have shown potent and more selective antitrypanosomal activity .

Industrial Chemistry

In the field of industrial chemistry, quinoline derivatives are used in the synthesis of organic intermediates via green chemistry . These intermediates are then utilized in the synthesis of biologically active compounds .

For example, “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” has been used in the Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The resulting 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

Synthesis of Poly-functionalized Quinolines

An unexpected and direct synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the chlorotrimethylsilane (TMSCl)-promoted Friedländer reaction has been disclosed . This poly-functionalized quinoline is a versatile and attractive building block. It has been used in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction . The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .

Synthesis of Antitrypanosomal Agents

Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate has been used as a versatile building block for furnishing new 2-alkylaminomethylquinoline derivatives . These derivatives have shown potent and more selective antitrypanosomal activity .

Synthesis of Tetracyclic-fused Benzoxepinoquinolines

The Williamson reaction between ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate and phenols has been used as the key step for constructing tetracyclic-fused benzoxepinoquinolines . These compounds have potential applications in medicinal chemistry .

Synthesis of Halomethyl-functionalized Quinolines

Halomethyl-functionalized quinolines, including “Ethyl 2-(chloromethyl)quinoline-3-carboxylate”, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry . They have been used to reveal the synthetic potential of these platforms in accessing important drug-like small molecules or new quinoline luminescent materials .

Synthesis of Quinolinecarboxylic Acids

The presence of a 3-carboxyl functional group makes the synthesis of “Ethyl 2-(chloromethyl)quinoline-3-carboxylate” particularly appealing. Quinolinecarboxylic acids are important sub-structures in a number of pharmacologically active molecules and could also be used as intermediates or building blocks for the synthesis of valuable quinoline drugs .

Safety And Hazards

The safety information for Ethyl 2-(chloromethyl)quinoline-3-carboxylate includes several hazard statements: H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl 2-(chloromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-7-9-5-3-4-6-11(9)15-12(10)8-14/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNOJJRGRJQERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)quinoline-3-carboxylate

Citations

For This Compound
3
Citations
Y Li, Q Xu, Z Li, W Gao, Y Chen - Molecular Diversity, 2020 - Springer
… and easy one-pot construction of benzofuran–quinoline hybrids via a successive intermolecular C–O bond formation between ethyl 2-chloromethyl quinoline-3-carboxylate and …
Number of citations: 11 link.springer.com
K Li, X Fu, Y Zhao, W Gao, Y Li - Research on Chemical Intermediates, 2016 - Springer
… moiety of isoindolin-l-one is replaced by a quinoline ring has been achieved via a two-step procedure, involving the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate …
Number of citations: 5 link.springer.com
R Sarkar, SK Samanta, AM Menon, D Chopra… - …, 2023 - thieme-connect.com
A mild and efficient approach for the synthesis of diversely substituted quinoline and quinolin-2-one derivatives is disclosed. In situ generated nickel boride proved to be an effective …
Number of citations: 2 www.thieme-connect.com

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